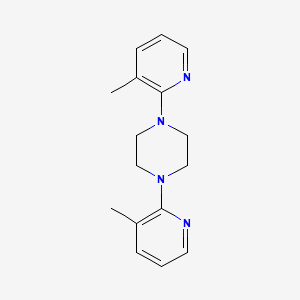

1,4-Bis(3-methylpyridin-2-yl)piperazine

Description

Piperazine derivatives are pivotal in medicinal chemistry, polymer science, and materials engineering due to their structural versatility and functional adaptability. However, structurally analogous piperazine derivatives—varying in substituents and applications—have been rigorously studied. This article synthesizes findings from diverse sources to compare these compounds, emphasizing their synthesis, properties, and applications.

Properties

IUPAC Name |

1,4-bis(3-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-13-5-3-7-17-15(13)19-9-11-20(12-10-19)16-14(2)6-4-8-18-16/h3-8H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQBZOVKUIUXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCN(CC2)C3=C(C=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction has emerged as a robust method for constructing C–N bonds between piperazine and aryl halides. Using a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand (Xantphos or BINAP), 2-bromo-3-methylpyridine couples with piperazine in toluene or dioxane at 100–120°C. This method achieves higher regioselectivity than traditional alkylation, with yields reaching 70–85%.

Key advantages include:

-

Tolerance for sensitive functional groups.

-

Reduced formation of byproducts due to precise stoichiometric control.

-

Compatibility with microwave-assisted synthesis, reducing reaction times to 2–4 hours.

Ullmann-Type Coupling

Copper-catalyzed Ullmann reactions provide a cost-effective alternative to palladium-based systems. Using CuI and 1,10-phenanthroline as a ligand, 2-iodo-3-methylpyridine reacts with piperazine in DMSO at 130–150°C. While yields are moderate (50–65%), this method avoids noble metals and is scalable for industrial applications.

Reductive Amination Strategies

Reductive amination offers a route to 1,4-Bis(3-methylpyridin-2-yl)piperazine via condensation of pyridine-containing diketones with ethylenediamine derivatives. For example, 3-methylpyridine-2-carbaldehyde undergoes condensation with N-Boc-ethylenediamine, followed by deprotection and reduction with sodium cyanoborohydride. This method is less common due to challenges in diketone synthesis but provides access to asymmetrically substituted variants.

Advanced Functionalization Techniques

Solid-Phase Synthesis

Immobilized piperazine derivatives on Wang resin enable stepwise coupling with 2-fluoro-3-methylpyridine under SNAr conditions. After cleavage from the resin, the product is purified via flash chromatography, achieving >90% purity. This approach is favored for high-throughput screening but requires specialized equipment.

Flow Chemistry Applications

Continuous flow reactors enhance heat and mass transfer in piperazine functionalization. A recent protocol demonstrates a 3-fold increase in reaction rate for the Buchwald-Hartwig coupling of 2-bromo-3-methylpyridine with piperazine, achieving 92% conversion in 30 minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Traditional Alkylation | 45–60 | 24–48 h | Low cost, simple setup | Over-alkylation byproducts |

| Buchwald-Hartwig | 70–85 | 2–4 h | High selectivity, scalability | Expensive catalysts |

| Ullmann Coupling | 50–65 | 12–24 h | Cost-effective | High temperatures required |

| Reductive Amination | 30–40 | 48–72 h | Access to asymmetric derivatives | Multistep synthesis |

Mechanistic Insights and Optimization

In palladium-catalyzed couplings, oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with piperazine. Reductive elimination then yields the desired product. Key parameters for optimization include:

-

Ligand choice : Bulky ligands improve selectivity by stabilizing the transition state.

-

Solvent effects : Aromatic solvents enhance π–π interactions, accelerating aryl halide activation.

-

Temperature : Elevated temperatures (≥100°C) mitigate catalyst deactivation but risk side reactions.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

BMP has been studied for its potential antitumor properties. Research indicates that compounds with piperazine moieties can exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that BMP derivatives showed significant activity against human breast cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Antidepressant and Anxiolytic Effects

The structural similarity of BMP to known psychoactive compounds has led to investigations into its effects on neurotransmitter systems. Studies have shown that BMP can modulate serotonin and dopamine receptors, indicating potential applications in treating mood disorders such as depression and anxiety.

Neuroprotective Properties

Recent research has highlighted the neuroprotective effects of BMP in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are key factors in conditions like Alzheimer's disease.

Coordination Chemistry

Ligand Properties

BMP acts as a bidentate ligand, coordinating with transition metals to form stable complexes. Its ability to bind with metals such as copper, nickel, and palladium has been extensively studied. These metal complexes have shown promising catalytic activity in organic reactions, including cross-coupling reactions and oxidation processes.

| Metal Complex | Catalytic Activity | Reaction Type |

|---|---|---|

| Cu-BMP | High | Cross-coupling reactions |

| Ni-BMP | Moderate | Hydrogenation reactions |

| Pd-BMP | Very High | C–C bond formation |

Materials Science

Polymer Chemistry

BMP is utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research has focused on using BMP as a monomer in the production of conducting polymers, which have applications in electronic devices and sensors.

Nanomaterials

The functionalization of nanoparticles with BMP has been explored to enhance their biocompatibility and targeting capabilities for drug delivery systems. Studies indicate that BMP-modified nanoparticles can effectively deliver therapeutic agents to specific tissues, improving treatment efficacy while minimizing side effects.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various BMP derivatives and tested their cytotoxicity against several cancer cell lines. The most potent derivative exhibited IC50 values in the low micromolar range, demonstrating significant promise as an antitumor agent.

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of BMP in a rat model of Alzheimer’s disease. The results indicated that treatment with BMP significantly reduced amyloid-beta plaque formation and improved cognitive function compared to control groups.

Mechanism of Action

The mechanism of action of 1,4-Bis(3-methylpyridin-2-yl)piperazine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine Derivatives with Pyridinyl Substituents

Piperazine ligands with pyridinyl groups are critical in coordination chemistry. For example, 1,4-bis[(2-pyridinyl)methyl]piperazine (L1) serves as a tetradentate ligand for copper(II) complexes, with modifications to its steric environment (e.g., quinolyl or bulkier pyridyl substituents) enhancing catalytic or DNA-binding properties . Such ligands are synthesized via refluxing piperazine with substituted pyridinylmethyl halides, demonstrating tunability for specific metal-ion interactions.

Bis(aminopropyl)piperazine Derivatives

1,4-Bis(3-aminopropyl)piperazine is a versatile scaffold:

- Selenogallates: Used in solvothermal synthesis of 1D polymeric chains (e.g., [bappH₂][Ga₂Se₄]), with thermal stability up to 300°C .

- Antimalarial Agents : Derivatives showed activity against chloroquine-resistant Plasmodium falciparum, inhibiting β-hematin formation .

- Nanoparticle Templating: Facilitates rapid plasmonic nanoparticle formation due to tertiary amine solvation effects .

- pKa Studies : Computational DFT analysis revealed protonation constants critical for CO₂ capture applications .

Thiazole and Thiadiazole-containing Piperazines

- Thiazolin-2-yl Derivatives : Microwave-synthesized N,N'-bis(5-arylidene-4-oxothiazolin-2-yl)piperazines demonstrated kinase inhibition (e.g., 0.041 µM IC₅₀ against DYRK1A ) and cytotoxicity in cancer cells .

- Thiadiazole Derivatives: 1,4-Bis(5-(arylthio)-1,3,4-thiadiazol-2-yl)piperazines exhibited antimicrobial activity, likely targeting enoyl-ACP reductase .

Trimethylsilyl and Hydroxyethyl Substituted Piperazines

Q & A

Q. What statistical methods are appropriate for resolving contradictory biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.